Heptanimidamide
Overview
Description
Heptanimidamide is a synthetic compound belonging to the class of amidinesThe compound is characterized by its molecular formula ( \text{C}7\text{H}{16}\text{N}_2 ) and a molecular weight of 128.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanimidamide can be synthesized through several methods. One common approach involves the reaction of heptanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of heptanamide using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Heptanimidamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid under specific conditions using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form heptanamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Heptanimidamide is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
Heptanimidamide primarily targets the enzyme limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis. This enzyme plays a crucial role in the metabolism of limonene, a common compound in citrus oils. By modulating this enzyme, this compound can impact various biochemical processes, including the breakdown and utilization of limonene.
Comparison with Similar Compounds
Heptanamide: Similar in structure but lacks the amidine group.
Pentamidine: An antifungal agent with a different mechanism of action but similar amidine functionality.
Heptanoic Acid: The oxidized form of heptanimidamide.
Uniqueness: this compound is unique due to its specific amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research .
Properties
IUPAC Name |
heptanimidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H3,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRPIROFDXFMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.